[1] 1,3-Diiodobicyclo[1.1.1]pentane - Biosynth ()
The core structure of 1,3-DIB resembles a benzene ring, a common functional group found in many biologically active molecules. By strategically replacing the iodine atoms with other functional groups, researchers can utilize 1,3-DIB as a building block to create novel compounds with potential medicinal properties. This approach offers a strategy to introduce the bicyclopentane skeleton, a valuable motif in drug discovery, into new drug candidates [2].
[2] "1,3-Diiodobicyclo[1.1.1]pentane in α-cyclodextrin" 新発売のお知らせ - キシダ化学
1,3-Diiodobicyclo[1.1.1]pentane is a bicyclic compound characterized by a unique structure that includes two iodine atoms attached to the carbon framework of a bicyclo[1.1.1]pentane system. Its chemical formula is C5H6I2, and it features a highly strained arrangement of carbon atoms, making it an interesting subject for studies in organic chemistry and materials science. The compound's structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
Research into the biological activity of 1,3-diiodobicyclo[1.1.1]pentane is limited but suggests potential pharmacological applications due to its structural properties. Compounds with similar bicyclic frameworks often exhibit interesting biological activities, including antimicrobial and anticancer properties, although specific studies on this compound's biological effects are still needed.
Several methods have been developed for synthesizing 1,3-diiodobicyclo[1.1.1]pentane:
The unique structure of 1,3-diiodobicyclo[1.1.1]pentane lends itself to various applications:
Interaction studies involving 1,3-diiodobicyclo[1.1.1]pentane primarily focus on its reactivity with nucleophiles and its potential role in forming new compounds through substitution reactions. These studies help elucidate the mechanisms behind its chemical behavior and potential applications in organic synthesis.
Several compounds share structural similarities with 1,3-diiodobicyclo[1.1.1]pentane:
Compound Name | Structure Type | Notable Features |
---|---|---|
Bicyclo[2.2.2]octane | Bicyclic | More stable than bicyclo[1.1.1]pentane |
[1.1.1]Propellane | Bicyclic | Highly strained; can be formed from 1,3-diiodobicyclo[1.1.1]pentane |
Bicyclo[3.3.0]octane | Bicyclic | Different strain and stability compared to bicyclo[1.1.1]pentane |
Bicyclo[4.4.0]decane | Bicyclic | Larger ring size; different reactivity profile |
The uniqueness of 1,3-diiodobicyclo[1.1.1]pentane lies in its specific arrangement of iodine substituents and its ability to participate in unique chemical transformations that are not typically observed in other bicyclic compounds.
Irritant